molecular formula C10H9N B1294516 2-Phenylcyclopropanecarbonitrile CAS No. 5590-14-7

2-Phenylcyclopropanecarbonitrile

Cat. No.: B1294516
CAS No.: 5590-14-7
M. Wt: 143.18 g/mol
InChI Key: KUCVFITUDJTMFA-UWVGGRQHSA-N
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Description

2-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N It is a colorless to yellow liquid and is known for its unique cyclopropane ring structure attached to a phenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with a suitable cyclopropanation reagent. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to cyclopropanate phenylacetonitrile, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Phenylcyclopropanecarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylcyclopropanecarbonitrile largely depends on its chemical reactivity. The cyclopropane ring is strained and can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclopropanecarbonitrile: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.

    Phenylacetonitrile: Lacks the cyclopropane ring, resulting in different reactivity and applications.

Uniqueness: 2-Phenylcyclopropanecarbonitrile is unique due to the combination of the strained cyclopropane ring and the phenyl group, which imparts distinct reactivity and versatility in synthetic applications.

Properties

CAS No.

5590-14-7

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10-/m0/s1

InChI Key

KUCVFITUDJTMFA-UWVGGRQHSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)C#N

SMILES

C1C(C1C2=CC=CC=C2)C#N

Canonical SMILES

C1C(C1C2=CC=CC=C2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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